Bis(4-nonylphenyl) tridecyl phosphite
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Overview
Description
Bis(4-nonylphenyl) tridecyl phosphite: is an organophosphite compound with the molecular formula C43H73O3P . It is widely used as an antioxidant and stabilizer in various industrial applications, particularly in the polymer industry . The compound is known for its ability to decompose hydroperoxides, thereby preventing the degradation of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nonylphenyl) tridecyl phosphite typically involves the reaction of 4-nonylphenol with tridecyl phosphite under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield . The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nonylphenyl) tridecyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid derivatives.
Substitution: It can undergo substitution reactions with other phenolic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Catalysts such as Lewis acids are often used to promote substitution reactions.
Major Products:
Oxidation: Phosphates.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Bis(4-nonylphenyl) tridecyl phosphite has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which bis(4-nonylphenyl) tridecyl phosphite exerts its effects is through the decomposition of hydroperoxides . This prevents the oxidative degradation of polymers and other materials. The compound acts as a secondary antioxidant, scavenging free radicals and stabilizing the polymer matrix . The molecular targets include hydroperoxides and free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Tris(nonylphenyl) phosphite (TNPP): Another widely used phosphite antioxidant.
Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP): Known for its cell growth-inhibiting properties.
Bis(p-nonylphenyl) phosphate (bNPP): Structurally similar and used in similar applications.
Uniqueness: Bis(4-nonylphenyl) tridecyl phosphite is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties . This makes it particularly effective in stabilizing a wide range of polymers and enhancing their performance .
Properties
CAS No. |
84787-78-0 |
---|---|
Molecular Formula |
C43H73O3P |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
bis(4-nonylphenyl) tridecyl phosphite |
InChI |
InChI=1S/C43H73O3P/c1-4-7-10-13-16-17-18-19-22-25-28-39-44-47(45-42-35-31-40(32-36-42)29-26-23-20-14-11-8-5-2)46-43-37-33-41(34-38-43)30-27-24-21-15-12-9-6-3/h31-38H,4-30,39H2,1-3H3 |
InChI Key |
YVLPWWITIWFSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(OC1=CC=C(C=C1)CCCCCCCCC)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
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